![molecular formula C12H8Cl2FNO B1518995 4-(2,5-Dichlorophenoxy)-3-fluoroaniline CAS No. 1039869-08-3](/img/structure/B1518995.png)
4-(2,5-Dichlorophenoxy)-3-fluoroaniline
Overview
Description
4-(2,5-Dichlorophenoxy)-3-fluoroaniline, also known as DCF-3-FA, is an organic compound with a wide range of applications in scientific research. This compound is utilized in various biochemical and physiological experiments and has been studied extensively for its potential applications in the medical and pharmaceutical industries. DCF-3-FA has been found to be an effective inhibitor of several enzymes, and its mechanism of action has been studied in detail.
Scientific Research Applications
Environmental Science: Adsorption Studies
4-(2,5-Dichlorophenoxy)-3-fluoroaniline: has potential applications in environmental science, particularly in adsorption studies for pollutant removal. Its structural properties, such as the presence of halogenated phenoxy groups, make it a candidate for examining adsorption capacities and kinetics on activated carbon . This can help in understanding the removal mechanisms of similar organic pollutants from water and sewage.
Medicine: Drug Development
In the medical field, derivatives of dichlorophenoxy compounds have been explored for their therapeutic potential. While specific studies on 4-(2,5-Dichlorophenoxy)-3-fluoroaniline in medicine are not readily available, related compounds have been used in drug formulations and development . Research in this area could lead to new treatments or diagnostic tools.
Agricultural Research: Pesticide Analysis
The compound’s structure suggests it could be useful in the synthesis of pesticides. Research in agricultural science may involve studying its effects on plant physiology and pest control. The dichlorophenoxy group is commonly found in herbicides, indicating that 4-(2,5-Dichlorophenoxy)-3-fluoroaniline could be a precursor or an active ingredient in new agricultural chemicals .
Industrial Applications: Chemical Synthesis
Industrially, 4-(2,5-Dichlorophenoxy)-3-fluoroaniline could be involved in the synthesis of complex organic molecules. Its reactivity due to the fluorine atom and the dichlorophenoxy group makes it a valuable building block in creating new materials or chemical products.
Analytical Chemistry: Chromatography and Spectroscopy
This compound can be used in analytical chemistry for method development in chromatography and spectroscopy. Its unique structure allows for studies on its interaction with different stationary phases or its spectroscopic properties, which can be applied to the analysis of similar compounds .
Material Science: Polymer Research
In material science, 4-(2,5-Dichlorophenoxy)-3-fluoroaniline could be investigated for its role in polymer synthesis. The presence of functional groups capable of forming strong bonds may lead to the development of new polymers with enhanced properties for various applications .
properties
IUPAC Name |
4-(2,5-dichlorophenoxy)-3-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FNO/c13-7-1-3-9(14)12(5-7)17-11-4-2-8(16)6-10(11)15/h1-6H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQYMVKFYOBJHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dichlorophenoxy)-3-fluoroaniline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.